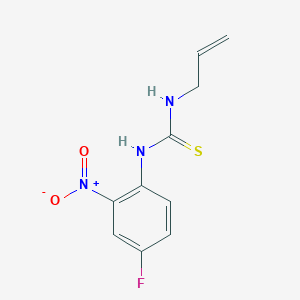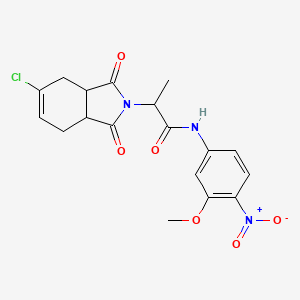
N-allyl-N'-(4-fluoro-2-nitrophenyl)thiourea
説明
N-allyl-N'-(4-fluoro-2-nitrophenyl)thiourea, commonly known as 'FNTU', is a chemical compound that belongs to the family of thioureas. FNTU has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material sciences, and environmental chemistry.
科学的研究の応用
FNTU has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. FNTU has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. FNTU has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease.
作用機序
The mechanism of action of FNTU is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, FNTU induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. FNTU has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its aggregation.
Biochemical and Physiological Effects:
FNTU has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. FNTU has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its aggregation. FNTU has not been extensively studied for its physiological effects, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
The synthesis of FNTU is a straightforward process and can be accomplished using standard laboratory techniques. FNTU has been extensively studied for its potential applications in medicinal chemistry and has been found to exhibit potent anticancer activity against a variety of cancer cell lines. However, FNTU has not been extensively studied for its physiological effects, and further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on FNTU. One area of research could be the development of FNTU derivatives with improved anticancer activity and reduced toxicity. Another area of research could be the investigation of FNTU's potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of FNTU and its potential physiological effects.
特性
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-2-5-12-10(17)13-8-4-3-7(11)6-9(8)14(15)16/h2-4,6H,1,5H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVQQWGOEJCJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128123.png)


![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide](/img/structure/B4128145.png)




![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4128190.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(2,3-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4128210.png)
